![molecular formula C29H31NO6S B609109 MK-8666 CAS No. 1544739-76-5](/img/no-structure.png)
MK-8666
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Overview
Description
MK-8666 is a partial GPCR (G-protein-coupled receptor) agonist that is coordinated with the action of GPR40. GPR40, also known as free fatty acid (FFA) receptor 1 modulates fatty acid-induced insulin secretion in pancreatic beta cells and in intestinal enteroendocrine cells. Thus, MK-8666 has been investigated for treatment of type 2 diabetes mellitus and has been shown to robustly lower glucose without negative effects.
Scientific Research Applications
Bioactivation and Metabolism
MK-8666, a GPR40 agonist, was investigated for its metabolism and potential to form reactive metabolites, which may contribute to drug-induced liver injury (DILI). The metabolism of MK-8666 primarily resulted in the formation of an acyl glucuronide in both rat and human hepatocytes. Further studies revealed covalent binding to proteins and identification of amino acid adducts in liver microsomes. These findings suggest that MK-8666's metabolism could form reactive acyl glucuronide and acyl CoA thioester, potentially contributing to DILI (Shang et al., 2020).
Synthesis
A scalable and efficient synthesis of MK-8666 was developed, highlighting the stereochemistry at two centers using an enzymatic dynamic kinetic reduction of an unactivated ketone. This synthesis process utilized optimized ketoreductase, demonstrating high yield and selectivity, crucial for the production of MK-8666 (Hyde et al., 2016).
Clinical Applications
MK-8666 was evaluated for its safety, pharmacokinetics, and glucose response in type 2 diabetes patients. The study found that MK-8666 was generally well tolerated and showed robust glucose-lowering efficacy, indicating its potential as a treatment for type 2 diabetes mellitus (Krug et al., 2017).
Molecular Dynamics in Drug Design
Molecular dynamics studies addressed the (un)binding mechanism of MK-8666 and its allosteric communications in FFAR1 binding sites. The study provided insights into the molecular interactions of MK-8666, which is crucial for understanding its therapeutic potential and guiding drug design (Atanasio et al., 2020).
Chemical Synthesis
An efficient method was developed for the regioselective 1,4-conjugate addition of organolithiums to maleate monoesters, with direct application in synthesizing a key azaindanone intermediate for MK-8666. This advancement in chemical synthesis plays a crucial role in streamlining the production process of MK-8666 (Liu et al., 2020).
Co-operative Allosteric Activation
Research on GPR40's allosteric activation by MK-8666 revealed a novel lipid-facing binding pocket, providing insights into GPR40's more active-like state. Understanding these molecular mechanisms is vital for the development of effective diabetes treatments (Lu et al., 2017).
properties
CAS RN |
1544739-76-5 |
---|---|
Molecular Formula |
C29H31NO6S |
Molecular Weight |
521.628 |
IUPAC Name |
(6R)-3-((2',6'-dimethyl-4'-(3-(methylsulfonyl)propoxy)-[1,1'-biphenyl]-3-yl)methoxy)-5,5a,6,6a-tetrahydrocyclopropa[4,5]cyclopenta[1,2-c]pyridine-6-carboxylic acid |
InChI |
InChI=1S/C29H31NO6S/c1-17-10-22(35-8-5-9-37(3,33)34)11-18(2)26(17)20-7-4-6-19(12-20)16-36-25-14-21-13-23-27(24(21)15-30-25)28(23)29(31)32/h4,6-7,10-12,14-15,23,27-28H,5,8-9,13,16H2,1-3H3,(H,31,32)/t23?,27?,28-/m1/s1 |
InChI Key |
CODQKEMYZZKQAE-BHOIILBASA-N |
SMILES |
O=C([O-])[C@@H]1C(C21)CC3=C2C=NC(OCC4=CC=CC(C5=C(C)C=C(OCCCS(=O)(C)=O)C=C5C)=C4)=C3.[NH3+]C(CO)(CO)CO |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
MK-8666; MK 8666; MK8666 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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